molecular formula C10H10ClN3O3 B2364592 5-(2-CHLOROACETAMIDO)BENZENE-1,3-DICARBOXAMIDE CAS No. 793727-48-7

5-(2-CHLOROACETAMIDO)BENZENE-1,3-DICARBOXAMIDE

Cat. No.: B2364592
CAS No.: 793727-48-7
M. Wt: 255.66
InChI Key: VEGJAFCCWXXZBY-UHFFFAOYSA-N
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Description

5-(2-CHLOROACETAMIDO)BENZENE-1,3-DICARBOXAMIDE is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a chloroacetyl group and an isophthalamide core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-CHLOROACETAMIDO)BENZENE-1,3-DICARBOXAMIDE typically involves the acylation of isophthalamide with chloroacetyl chloride. The reaction is carried out in an organic solvent, such as dichloromethane, under basic conditions using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-CHLOROACETAMIDO)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield isophthalamic acid and chloroacetic acid.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

    Hydrolysis: Isophthalamic acid and chloroacetic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-CHLOROACETAMIDO)BENZENE-1,3-DICARBOXAMIDE is not well-documented. its structure suggests it could interact with biological molecules through hydrogen bonding and hydrophobic interactions. The chloroacetyl group may also participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-CHLOROACETAMIDO)BENZENE-1,3-DICARBOXAMIDE is unique due to the presence of both the chloroacetyl and isophthalamide groups, which confer distinct reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

5-[(2-chloroacetyl)amino]benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c11-4-8(15)14-7-2-5(9(12)16)1-6(3-7)10(13)17/h1-3H,4H2,(H2,12,16)(H2,13,17)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGJAFCCWXXZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)NC(=O)CCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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